molecular formula C20H21N5O2S B2624339 2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1324107-25-6

2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

カタログ番号: B2624339
CAS番号: 1324107-25-6
分子量: 395.48
InChIキー: KNHOFTSMGFJPKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a unique hybrid structure combining a sulfur-containing phenyl group, a ketone moiety, and a nitrogen-rich heterocyclic system. Key structural elements include:

  • Isopropylthio-phenyl group: Enhances lipophilicity and may influence membrane permeability .
  • 1,2,4-Oxadiazole-pyrimidine core: The oxadiazole acts as a bioisostere for labile functional groups (e.g., esters), while the pyrimidine enables hydrogen bonding interactions common in kinase or enzyme inhibitors .

The compound’s design suggests applications in medicinal chemistry, particularly for targets requiring dual heterocyclic motifs (e.g., antimicrobial or anticancer agents).

特性

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13(2)28-16-6-4-14(5-7-16)10-17(26)25-11-15(12-25)20-23-19(24-27-20)18-21-8-3-9-22-18/h3-9,13,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHOFTSMGFJPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several key functional groups:

  • Isopropylthio group : Contributes to the lipophilicity and potential bioactivity.
  • Pyrimidine ring : Known for its role in nucleic acid metabolism and as a scaffold in various pharmacologically active compounds.
  • Oxadiazole moiety : Often associated with antimicrobial and anticancer activities.

The molecular formula is C20H24N4OSC_{20}H_{24}N_4OS, which indicates a relatively high molecular weight, suggesting a complex interaction profile in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone . For instance, derivatives containing pyrimidine and oxadiazole rings have been shown to exhibit significant inhibition of cell proliferation in various cancer cell lines.

Case Study: Inhibition of Protein Kinases

A notable study demonstrated that related compounds inhibited cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are critical for cell cycle progression. The inhibition led to reduced tumor growth in xenograft models, suggesting a promising avenue for therapeutic development against proliferative diseases .

The proposed mechanism of action involves the following pathways:

  • Cell Cycle Arrest : By inhibiting key kinases involved in cell cycle regulation, these compounds can induce G1 phase arrest.
  • Apoptosis Induction : Studies have shown that treatment with these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in inflammatory responses .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Moderate absorption rates due to lipophilic characteristics.
  • Metabolism : Metabolized primarily via hepatic pathways with potential interactions with cytochrome P450 enzymes.
  • Toxicity Profile : Toxicological assessments indicate low acute toxicity but require further investigation into chronic exposure effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of CDK4/6; apoptosis induction
Anti-inflammatoryInhibition of cyclooxygenase
AntimicrobialActivity against various bacterial strains
CytotoxicityInduction of cell death in cancer cell lines

Future Directions

Further research is warranted to optimize the structure for improved efficacy and reduced side effects. Potential modifications could include:

  • Altering substituents on the pyrimidine or oxadiazole rings.
  • Exploring prodrug formulations to enhance bioavailability.

科学的研究の応用

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to oxadiazoles and thiazoles. The incorporation of these functional groups into the compound may enhance its activity against various bacterial strains. For instance, derivatives with oxadiazole rings have shown significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Anticancer Properties

The compound's structural features position it as a candidate for anticancer drug development. Research indicates that compounds containing pyrimidine and oxadiazole rings exhibit cytotoxic effects against several cancer cell lines. In particular, studies have demonstrated the potential of such compounds to inhibit cell proliferation by targeting specific kinases involved in cancer progression . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in oncology.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against various pathogens using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against E. coli and Candida albicans, suggesting that modifications to the core structure can enhance antimicrobial potency .

Study 2: Cytotoxicity Evaluation

In a cytotoxicity assay involving human cancer cell lines (HCT116 and MCF7), compounds similar to the target compound demonstrated IC50 values in the low micromolar range. This highlights their potential as lead compounds for further development in cancer therapy .

化学反応の分析

Core Oxadiazole Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example:

  • A pyrimidine-2-carboxamide intermediate reacts with hydroxylamine to form an amidoxime, followed by cyclization using trimethyl orthoformate or cyanogen bromide .

  • Reaction conditions: Reflux in ethanol or THF with catalytic acid (e.g., POCl₃) .

Azetidine Ring Construction

The azetidine ring is formed via cyclocondensation or Mitsunobu reactions :

  • Cyclocondensation : Chloroacetyl chloride reacts with Schiff bases derived from phenothiazine or substituted amines, forming azetidinones under basic conditions (e.g., triethylamine) .

  • Mitsunobu reaction : Used to introduce substituents onto the azetidine ring (e.g., alkylation with alcohols) .

Functionalization of the Thioether Group

The isopropylthio group is introduced via nucleophilic substitution:

  • Aryl halides (e.g., 4-bromophenyl derivatives) react with isopropylthiol in the presence of a base (e.g., K₂CO₃) .

Key Reaction Conditions and Catalysts

Reaction Step Reagents/Conditions Yield Reference
Oxadiazole cyclizationTrimethyl orthoformate, POCl₃, 80°C60–75%
Azetidine formationChloroacetyl chloride, triethylamine50–65%
Thioether substitutionIsopropylthiol, K₂CO₃, DMF, 100°C70–85%

Ketone Reactivity

The ethanone group undergoes:

  • Reduction to secondary alcohols using NaBH₄ or LiAlH₄.

  • Condensation with hydrazines to form hydrazones, which are precursors for heterocyclic systems .

Oxadiazole Modifications

The 1,2,4-oxadiazole ring participates in:

  • Nucleophilic substitution at the 5-position with amines or thiols.

  • Electrophilic aromatic substitution under nitration or halogenation conditions .

Stability and Degradation Pathways

  • Thermal stability : Decomposition observed above 200°C (DSC analysis).

  • Hydrolytic degradation : The oxadiazole ring is susceptible to acidic hydrolysis, forming carboxylic acid derivatives .

類似化合物との比較

a) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

Feature Target Compound Triazole Derivative ()
Core Heterocycle 1,2,4-Oxadiazole + Pyrimidine + Azetidine 1,2,4-Triazole
Sulfur Group Isopropylthio (alkylthio) Phenylsulfonyl (sulfonyl)
Ketone Position Directly linked to azetidine Attached to triazole via thioether
Synthesis Not detailed in evidence Sodium ethoxide-mediated coupling with α-halogenated ketones

Key Differences :

  • The sulfonyl group in ’s compound increases polarity compared to the lipophilic isopropylthio group in the target compound.
  • Triazoles are prone to metabolic oxidation, whereas oxadiazoles offer greater stability .

Heterocyclic Derivatives with Pyridazine/Isoxazole Moieties ()

Compounds such as I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share sulfur-containing phenethyl groups but differ in core architecture:

Feature Target Compound I-6373 ()
Heterocycle Oxadiazole-pyrimidine + Azetidine Isoxazole
Backbone Ethanone linked to azetidine Ethyl benzoate ester
Biological Relevance Potential kinase inhibition (pyrimidine) Isoxazole often used in COX-2 inhibitors or antibacterials

Key Insight: The ethanone group in the target compound may improve binding to hydrophobic enzyme pockets compared to ester-based analogues like I-6373.

Pyrimidine-Containing Compounds ()

The compound (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone shares a pyrimidine core but differs in substituents:

Feature Target Compound Compound
Pyrimidine Linkage Integrated into oxadiazole-azetidine scaffold Linked to triazole and piperazine
Ketone Group Ethanone Methanone attached to piperazine
Synthesis Not specified Uses isopropyl alcohol and HCl/dioxane conditions

Key Contrast : Piperazine in ’s compound enhances solubility, while azetidine in the target compound may increase binding affinity due to restricted rotation.

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Perform comparative studies on plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with NADPH). Use PBPK modeling to extrapolate in vitro clearance data to in vivo scenarios, adjusting for species-specific differences in CYP450 isoforms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。